molecular formula C12H20ClNO3 B3954568 5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride

5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride

Cat. No. B3954568
M. Wt: 261.74 g/mol
InChI Key: DSULQWHSMVWOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride, also known as DIFMA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride has been extensively studied for its potential applications in various fields, including drug discovery, analytical chemistry, and materials science. In drug discovery, this compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for the development of new drugs. In analytical chemistry, this compound has been used as a chiral derivatizing agent for the enantioselective determination of amino acids and other compounds. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, this compound is relatively inexpensive and readily available from commercial suppliers. One limitation of using this compound is its low solubility in nonpolar solvents, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride, including the development of new drugs based on its anti-inflammatory and antitumor properties, the synthesis of novel materials using this compound as a building block, and the exploration of its potential applications in analytical chemistry and other fields. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.

properties

IUPAC Name

5-[[di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-8(2)13(9(3)4)7-10-5-6-11(16-10)12(14)15;/h5-6,8-9H,7H2,1-4H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSULQWHSMVWOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(O1)C(=O)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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